molecular formula C11H15Cl2N B11877665 6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B11877665
M. Wt: 232.15 g/mol
InChI Key: FJKYFGCKZYBTND-UHFFFAOYSA-N
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Description

6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by a bicyclic aromatic structure partially saturated with hydrogen atoms. The compound features a chloro substituent at position 6 and an ethyl group at position 4 of the isoquinoline scaffold, with a hydrochloride salt enhancing its solubility in aqueous environments. Tetrahydroisoquinolines are pharmacologically significant due to their structural resemblance to neurotransmitters and their ability to interact with central nervous system receptors. The chloro and ethyl substituents likely influence its lipophilicity, metabolic stability, and binding affinity to biological targets compared to analogs .

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

6-chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C11H14ClN.ClH/c1-2-8-6-13-7-9-3-4-10(12)5-11(8)9;/h3-5,8,13H,2,6-7H2,1H3;1H

InChI Key

FJKYFGCKZYBTND-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC2=C1C=C(C=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The Bischler–Napieralski reaction remains the most widely applied method for constructing the tetrahydroisoquinoline core. For 6-chloro-4-ethyl derivatives, the synthesis begins with β-arylethylamides bearing pre-installed chloro and ethyl substituents. Cyclization is typically catalyzed by POCl₃ or AlCl₃ under reflux conditions.

Example Protocol (Adapted from EP0330360B1):

  • Starting Material : N-(2-(3,4-dichlorophenyl)ethyl)acetamide (10 mmol)

  • Cyclization Agent : AlCl₃ (3.0 eq) in chlorobenzene, 195–200°C, 7 h

  • Workup : Quench with 10% HCl, basify with NaOH, extract with CH₂Cl₂

  • Yield : 80.5% (crude), 90.1% purity by HPLC

Critical Parameters :

  • Temperature Control : Excessive heat (>200°C) promotes dehalogenation.

  • Solvent Choice : Non-polar solvents (e.g., chlorobenzene) improve regioselectivity.

Reductive Amination Strategies

Two-Step Alkylation-Cyclization

Reductive amination offers a milder alternative, particularly for acid-sensitive intermediates. A representative route involves:

Step 1: Alkylation of Benzylamines

  • Reagents : 2-Chloro-4-ethylbenzyl chloride + ethylamine, K₂CO₃ in DMF

  • Conditions : 0°C, 20 h, N₂ atmosphere

  • Intermediate : N-Ethyl-2-chloro-4-ethylbenzylamine (73% yield)

Step 2: Cyclization via Hydrogenation

  • Catalyst : 10% Pd/C, H₂ (4 atm) in MeOH/HCl

  • Conditions : 65°C, 16 h

  • Yield : 75.4% after recrystallization

Advantages :

  • Avoids harsh Lewis acids.

  • Scalable to multi-kilogram batches.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for C-4 Ethylation

Modern approaches employ palladium catalysis to introduce the ethyl group post-cyclization. A 2021 Thieme-Connect study highlights:

Protocol:

  • Substrate : 6-Chloro-1,2,3,4-tetrahydroisoquinoline boronic ester

  • Coupling Partner : Ethyl iodide, Pd(PPh₃)₄, K₃PO₄

  • Solvent : DME/H₂O (3:1), 80°C, 12 h

  • Yield : 60–70% (isolated as hydrochloride salt)

Optimization Notes :

  • Ligand Effects : Bulky ligands (XPhos) suppress β-hydride elimination.

  • Workup : Acidic extraction (2N HCl) ensures protonation of the tertiary amine.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Bischler–Napieralski80.590.1High regioselectivityHarsh conditions, AlCl₃ waste
Reductive Amination75.497.6Mild, scalableMulti-step purification
Suzuki Coupling7095Late-stage functionalizationRequires boronic ester substrate

Purification and Salt Formation

Hydrochloride Salt Crystallization

Post-synthesis, the free base is treated with HCl gas in isopropanol/diethyl ether (1:3 v/v) at 0°C. Key considerations:

  • Solvent Ratio : Excess ether induces precipitation.

  • Drying : Vacuum desiccation (40°C, 24 h) achieves <0.5% moisture.

Analytical Data :

  • Melting Point : 221–224°C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.40 (m, 2H, aromatic), 3.69 (s, 2H, CH₂N), 2.76–2.85 (m, 4H, CH₂).

Industrial-Scale Considerations

Continuous Flow Reactor Design

Patent CN110724098A discloses a continuous process for analogues:

  • Throughput : 2 kg/h using microchannel reactors.

  • Cost Reduction : 40% lower vs. batch processing (AlCl₃ recycling).

Challenges :

  • Clogging due to aluminum salts (mitigated by in-line filtration).

Emerging Catalytic Approaches

Enzymatic Resolution for Enantiopure Forms

A 2023 RSC Advances study explores Candida antarctica lipase B for kinetic resolution:

  • Substrate : Racemic 6-chloro-4-ethyl-THIQ

  • Conditions : Vinyl acetate, hexane, 30°C

  • ee : 98% (S)-enantiomer, 45% yield

Significance : Enables access to chiral intermediates for CNS-active pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include neurotransmitter regulation and signal transduction processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and physicochemical properties of 6-chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be contextualized through comparisons with other tetrahydroisoquinoline derivatives. Below is a detailed analysis of key analogs:

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline HCl 6-Cl, 4-Et ~283.2 (estimated) Not reported Enhanced lipophilicity due to ethyl group; potential CNS activity -
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline HCl 6,7-OCH₃, 1-Ph 305.79 251–254 High melting point; aromatic methoxy groups may improve solubility in organic solvents
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline HCl 6-CF₃ 237.65 Not reported Electron-withdrawing CF₃ group may increase metabolic stability
Nomifensine maleate (8-amino-4-phenyl derivative) 4-Ph, 8-NH₂ 321.33 (free base) Not reported Dopamine/norepinephrine reuptake inhibitor; phenyl group enhances receptor binding
Drotaverine HCl (6,7,3',4'-tetraethoxy derivative) 6,7,3',4'-OCH₂CH₃ 433.93 160–165 (decomposes) Smooth muscle relaxant; ethoxy groups improve water solubility

Key Observations :

  • Chloro vs.
  • Ethyl vs. Phenyl (Position 4): The ethyl group at position 4 likely increases lipophilicity compared to the phenyl group in Nomifensine , which may alter blood-brain barrier penetration.
  • Hydrochloride Salt : The hydrochloride form improves aqueous solubility, critical for bioavailability, as seen in Drotaverine HCl .

Biological Activity

6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative with significant biological activity. This compound has garnered attention for its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. Understanding its biological mechanisms and effects is crucial for further development and application.

  • Molecular Formula : C11H15Cl2N
  • Molecular Weight : 232.15 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in various organic solvents

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties :
    Preliminary studies suggest that this compound may possess antimicrobial properties. The specific mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
  • Anticancer Activity :
    Early research highlights its potential as an anticancer agent. The compound may exert its effects through modulation of cell proliferation pathways and interaction with specific cellular receptors.
  • Neurotransmitter Modulation :
    There is evidence suggesting that the compound interacts with neurotransmitter receptors, which could have implications for neuropharmacology and the treatment of neurological disorders.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies indicate potential interactions with:

  • Neurotransmitter Receptors : Modulating neurotransmission can influence various physiological processes.
  • Enzymatic Pathways : The compound may inhibit enzymes involved in critical metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against bacterial strains
AnticancerInhibitory effects on cancer cell lines
Neurotransmitter InteractionModulates receptor activity

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. The compound was found to induce apoptosis in treated cells, suggesting a potential pathway for therapeutic intervention against certain cancers.

Case Study: Neurotransmitter Modulation

In vitro experiments revealed that the compound has a binding affinity for serotonin receptors, indicating its potential use in treating mood disorders or other neurological conditions. Further studies are required to clarify the implications of these interactions.

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other tetrahydroisoquinoline derivatives. The presence of the ethyl group and chlorine atom contributes to its specific biological activities and reactivity.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
6-Chloro-4-methylisoquinolineMethyl group instead of ethylModerate antimicrobial
4-Ethyl-1,2-dihydroisoquinolineLacks chlorineLimited anticancer activity

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

  • Methodological Answer: Synthesis optimization requires systematic variation of reaction conditions, including solvent polarity (e.g., dichloromethane vs. ethanol), temperature (ambient vs. reflux), and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions). Multi-step protocols often involve protecting group strategies to stabilize reactive intermediates, as seen in analogous tetrahydroisoquinoline syntheses . Yield improvements can be achieved by monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for ethyl (δ ~1.2–1.5 ppm) and chloro substituents (δ ~3.5–4.0 ppm) in 1^1H and 13^13C spectra.
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ ion at m/z 228.1).
  • X-ray Crystallography: Resolve crystal packing and stereochemistry if single crystals are obtainable .
  • Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% deviation.

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer: Prioritize assays aligned with isoquinoline bioactivity:

  • Enzyme Inhibition: Test against monoamine oxidase (MAO) or acetylcholinesterase (AChE) using fluorometric or spectrophotometric methods.
  • Receptor Binding: Radioligand displacement assays for dopamine or serotonin receptors.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How do reaction mechanisms differ under acidic vs. basic conditions for derivatizing the tetrahydroisoquinoline core?

  • Methodological Answer: Acidic conditions (e.g., HCl/EtOH) protonate the amine, favoring electrophilic substitution at the aromatic ring. In contrast, basic conditions (e.g., NaHCO3_3) deprotonate the amine, promoting nucleophilic attacks or ring-opening reactions. Computational studies (DFT calculations) can model transition states to predict regioselectivity .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for chloro-ethyl substituted isoquinolines?

  • Methodological Answer: Discrepancies may arise from:

  • Solubility Differences: Use logP calculations (e.g., ChemAxon) to correlate hydrophobicity with membrane permeability.
  • Conformational Flexibility: Molecular dynamics simulations (e.g., GROMACS) to assess how the ethyl group influences ligand-receptor docking.
  • Experimental Replication: Validate conflicting data using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer: Combine:

  • Quantum Mechanics (QM): Calculate partial charges and electrostatic potential maps for absorption modeling.
  • Machine Learning (ML): Train models on ADME datasets (e.g., ChEMBL) to predict bioavailability and CYP450 interactions.
  • Molecular Docking: Use AutoDock Vina or Schrödinger to simulate binding to hepatic transporters (e.g., OATP1B1) .

Q. What chromatographic methods optimize enantiomeric resolution of chiral analogs?

  • Methodological Answer:

  • Chiral Stationary Phases (CSPs): Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients.
  • Diastereomeric Salt Formation: Co-crystallize with chiral resolving agents (e.g., tartaric acid) .

Q. How can researchers design in vivo studies to evaluate neuropharmacological effects?

  • Methodological Answer:

  • Animal Models: Use murine models (e.g., forced swim test for antidepressant activity or rotarod for motor coordination).
  • Dose Escalation: Start with 10 mg/kg (IP or PO) and monitor plasma levels via LC-MS/MS.
  • Histopathology: Assess blood-brain barrier penetration by post-mortem brain tissue analysis .

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